N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Description
N-(3-Acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a benzofuropyrimidinone derivative featuring a benzofuran fused to a pyrimidinone core.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)13-5-4-6-14(9-13)22-17(25)10-23-11-21-18-15-7-2-3-8-16(15)27-19(18)20(23)26/h2-9,11H,10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPEZUDZRADTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the acetylphenyl and acetamide groups. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Key Observations :
- Sulfanyl Linkages : The sulfanyl group in the methoxybenzyl derivative (C₂₇H₂₂N₃O₄S₂) improves solubility, a critical factor for bioavailability .
- Heterocyclic Core Variations: Replacement of benzofuropyrimidinone with thieno-pyrimidinone (C₂₂H₁₉N₃O₃S₂) retains antimicrobial activity, suggesting the core’s flexibility in drug design .
Biological Activity
N-(3-acetylphenyl)-2-(4-oxo- benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a synthetic compound with potential applications in pharmacology, particularly due to its biological activity. The compound's structure includes a benzofuro-pyrimidine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.34 g/mol
- CAS Number : 667913-10-2
Biological Activity
The biological activity of N-(3-acetylphenyl)-2-(4-oxo- benzofuro[3,2-d]pyrimidin-3-yl)acetamide has been studied in various contexts, showcasing its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
2. Anti-inflammatory Effects
In addition to its anticancer properties, N-(3-acetylphenyl)-2-(4-oxo- benzofuro[3,2-d]pyrimidin-3-yl)acetamide has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory diseases.
3. Mechanistic Insights
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound could influence pathways such as the NF-kB and MAPK pathways, which are critical in inflammation and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
